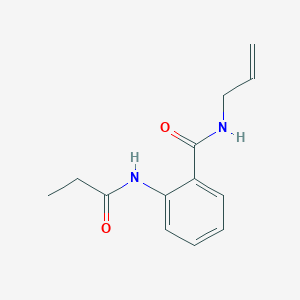![molecular formula C22H20N2O3S B318553 N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B318553.png)
N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by its biphenyl structure, which is functionalized with a carboxamide group and a prop-2-en-1-ylsulfamoyl group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the carboxamide group: This step involves the reaction of the biphenyl intermediate with an appropriate amine under conditions that facilitate amide bond formation.
Attachment of the prop-2-en-1-ylsulfamoyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and amide formation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a sulfonamide group, known for its inhibitory activity against the NLRP3 inflammasome.
N-(phenylcarbamoyl)benzenesulfonamide: A related compound with similar structural features and biological activities.
Uniqueness
N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl core provides a rigid scaffold, while the prop-2-en-1-ylsulfamoyl group offers opportunities for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C22H20N2O3S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4-phenyl-N-[4-(prop-2-enylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O3S/c1-2-16-23-28(26,27)21-14-12-20(13-15-21)24-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h2-15,23H,1,16H2,(H,24,25) |
Clave InChI |
QZJJOVCSLYBJGI-UHFFFAOYSA-N |
SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B318470.png)
![3-bromo-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B318475.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B318476.png)
![2-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B318477.png)
![N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B318478.png)
![N-(4-tert-butylbenzoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B318480.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B318482.png)

![N-allyl-2-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B318485.png)
![N-allyl-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B318488.png)
![2-(4-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B318490.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B318491.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B318492.png)
![2-(4-methoxyphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B318493.png)
